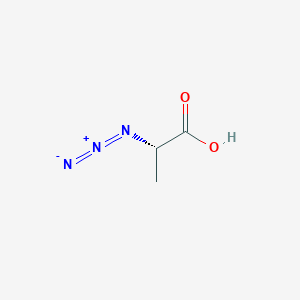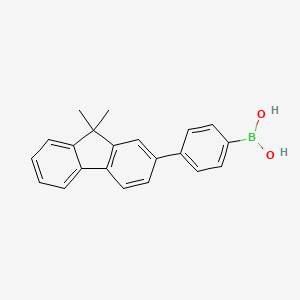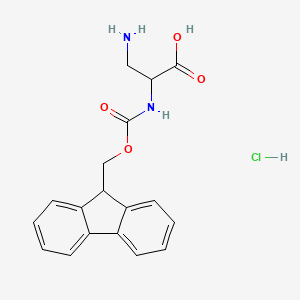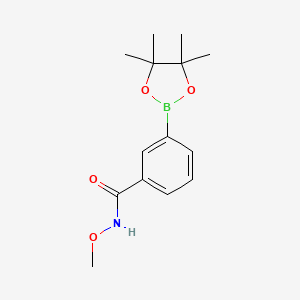
(S)-2-Azidopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-azidopropanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the second carbon of a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azidopropanoic acid typically involves the azidation of (2S)-2-bromopropanoic acid. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions generally include moderate temperatures and stirring to ensure complete conversion of the bromide to the azide.
Industrial Production Methods
While specific industrial production methods for (2S)-2-azidopropanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
化学反応の分析
Types of Reactions
(2S)-2-azidopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products
Amides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
科学的研究の応用
(2S)-2-azidopropanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Bioconjugation: The azido group can be used in click chemistry for labeling and conjugating biomolecules.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of (2S)-2-azidopropanoic acid largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
類似化合物との比較
Similar Compounds
(2S)-2-bromopropanoic acid: The bromide precursor used in the synthesis of (2S)-2-azidopropanoic acid.
(2S)-2-aminopropanoic acid: The reduced form of (2S)-2-azidopropanoic acid.
(2S)-2-hydroxypropanoic acid: Another derivative of propanoic acid with a hydroxyl group.
Uniqueness
(2S)-2-azidopropanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and other applications.
特性
分子式 |
C3H5N3O2 |
|---|---|
分子量 |
115.09 g/mol |
IUPAC名 |
(2S)-2-azidopropanoic acid |
InChI |
InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8)/t2-/m0/s1 |
InChIキー |
XVNBLPHVIQXLMS-REOHCLBHSA-N |
異性体SMILES |
C[C@@H](C(=O)O)N=[N+]=[N-] |
正規SMILES |
CC(C(=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride](/img/structure/B12509883.png)

![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)



![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)

![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
